N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine
Description
N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C7H13NS It is a derivative of propargylamine, characterized by the presence of a dimethylamino group and a propynylsulfanyl group attached to an ethanamine backbone
Properties
CAS No. |
62620-14-8 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C7H13NS/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 |
InChI Key |
RWPIHYUHULPNEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of N,N-dimethyl-2-chloroethanamine with prop-2-yn-1-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and the nature of the target. The propynylsulfanyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-propyn-1-amine
- N,N-Dimethyl propargylamine
- Dimethyl (prop-2-ynyl)amine
Uniqueness
N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is unique due to the presence of the propynylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse chemical derivatives, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
